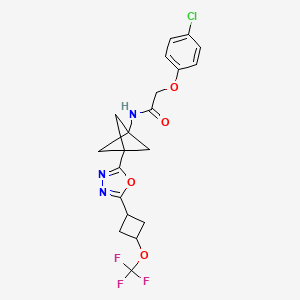

DNL343

Description

Propriétés

Numéro CAS |

2278265-85-1 |

|---|---|

Formule moléculaire |

C20H19ClF3N3O4 |

Poids moléculaire |

457.8 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide |

InChI |

InChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28) |

Clé InChI |

IKPNRMYDOSNVAU-UHFFFAOYSA-N |

SMILES canonique |

C1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl |

Origine du produit |

United States |

Foundational & Exploratory

DNL343: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNL343 is an investigational, orally available, and central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating the eukaryotic initiation factor 2B (eIF2B).[1][2][3] Its mechanism of action centers on inhibiting the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, contributes to the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] Preclinical studies demonstrated robust target engagement and neuroprotective effects.[3][5] Early phase clinical trials in healthy volunteers and ALS patients confirmed CNS penetration and reduction of ISR biomarkers.[6][7] However, a Phase 2/3 study in the HEALEY ALS Platform Trial did not meet its primary efficacy endpoints, highlighting the complexities of translating this mechanism into clinical benefit for ALS.[8][9] This document provides an in-depth technical guide on the core mechanism of this compound, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

The Integrated Stress Response (ISR) and its Role in Neurodegeneration

The Integrated Stress Response (ISR) is a conserved cellular signaling cascade that regulates protein synthesis to restore homeostasis in response to various stressors, such as protein misfolding, amino acid deprivation, and viral infections.[3][10]

Core Pathway:

-

Stress Sensing: Four different kinases (PERK, GCN2, PKR, HRI) are activated by specific cellular stresses.[11][12]

-

eIF2α Phosphorylation: These kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of its dedicated guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[11][13]

-

eIF2B Inhibition: The binding of phosphorylated eIF2 (eIF2-P) to eIF2B sequesters eIF2B, preventing it from recycling eIF2-GDP to its active, GTP-bound state.[13][14]

-

Translational Attenuation: The resulting depletion of the active eIF2-GTP-Met-tRNAi ternary complex leads to a rapid and global attenuation of protein synthesis.[10][13]

-

Selective Translation: Paradoxically, this general shutdown allows for the preferential translation of a few specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[15] ATF4 then upregulates genes involved in stress remediation.[10]

While acute ISR activation is a protective, pro-survival mechanism, its chronic activation is detrimental and has been implicated in the pathology of neurodegenerative diseases like ALS and Alzheimer's disease.[3][4][10] In ALS, the pathological aggregation of proteins like TDP-43 is a major cellular stressor that leads to chronic ISR activation.[16][17] This sustained ISR activity contributes to the formation of TDP-43-containing stress granules, impairs normal protein synthesis required for neuronal function, and can ultimately trigger cell death.[10][15]

This compound Mechanism of Action: Activating eIF2B

This compound is a small molecule activator of eIF2B.[1] Its therapeutic hypothesis is that by directly enhancing the activity of eIF2B, it can overcome the pathological inhibition caused by eIF2-P, thereby dampening the chronic ISR activation seen in neurodegenerative diseases.[15]

Molecular Action:

-

eIF2B Activation: this compound binds to eIF2B, stabilizing it in a conformation that enhances its GEF activity.[11][18] This is analogous to the mechanism of the research compound ISRIB (ISR InhiBitor).[11]

-

Overcoming Inhibition: By potentiating eIF2B, this compound effectively lowers the threshold for ISR activation, meaning a higher concentration of eIF2-P is required to inhibit protein synthesis. This allows eIF2B to continue recycling eIF2-GDP to eIF2-GTP despite the presence of cellular stress.

-

Restoring Homeostasis: The restoration of the eIF2-GTP ternary complex pool leads to the normalization of global protein synthesis and a reduction in the preferential translation of ATF4 and its downstream targets (e.g., CHAC1).[6][19]

-

Neuroprotection: The downstream consequences of ISR inhibition include the dissolution of stress granules, reduction of TDP-43 pathology, and improved neuronal survival.[6][15]

Preclinical Evidence

This compound has been characterized in a range of in vitro and in vivo models, demonstrating potent ISR inhibition and neuroprotective effects.

In Vitro Activity

This compound effectively inhibits the formation of stress granules induced by cellular stressors.

| Assay | Cell Line | Stressor | Endpoint | Result | Reference |

| Stress Granule Formation | H4 cells | Sodium Arsenite | Inhibition of TDP-43(86-414) positive stress granules | IC50 = 13 nM | [1] |

In Vivo Models

Studies in established mouse models of acute and chronic ISR activation have shown that this compound is neuroprotective.

| Model | Dosing | Key Findings | Reference |

| Optic Nerve Crush (ONC) | 0-12 mg/kg; i.g.; once daily | Dose-dependently inhibited ISR-dependent transcripts in the retina. Prevented degeneration of retinal ganglion cells (RGCs) at doses ≥3 mg/kg. | [3] |

| eIF2B Loss-of-Function (LOF) Mutant Mouse | 100 mg/kg; mixed in food | Restored normal weight gain. Reduced elevated ISR transcripts in the brain. Reversed elevated plasma biomarkers of neurodegeneration (NfL) and neuroinflammation (GFAP). Prevented motor dysfunction and prolonged survival. | [1][3][4] |

Experimental Protocols

Stress Granule Formation Assay (In Vitro)

-

Cell Culture: H4 human neuroglioma cells are cultured under standard conditions.

-

Transfection: Cells are transfected with a construct expressing a fragment of TDP-43 (amino acids 86-414) tagged with a fluorescent protein.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours.

-

Stress Induction: Cellular stress is induced by adding a chemical stressor, such as sodium arsenite, to the culture medium for 2 hours.

-

Imaging and Analysis: Cells are fixed and imaged using high-content microscopy. The formation of fluorescently-tagged TDP-43 positive stress granules is quantified. The IC50 value is calculated as the concentration of this compound that inhibits 50% of stress granule formation compared to vehicle-treated, stressed cells.[1]

Optic Nerve Crush (ONC) Model (In Vivo)

-

Animal Model: Wild-type mice are used.

-

Procedure: Under anesthesia, the optic nerve of one eye is surgically exposed and crushed with fine forceps for a defined duration. The contralateral eye serves as an uninjured control.

-

Compound Administration: Mice receive once-daily oral gavage administrations of this compound or vehicle, starting shortly after the procedure.

-

Endpoint Analysis: Animals are euthanized at set time points (e.g., 2 or 14 days post-crush). Retinas are collected for analysis.

-

Readouts:

-

Pharmacodynamics: ISR-dependent gene expression (e.g., Atf4, Chac1) is measured via qPCR.

-

Neuroprotection: The number of surviving retinal ganglion cells (RGCs) is quantified by immunohistochemical staining of retinal flat mounts.[3]

-

Clinical Development and Human Pharmacodynamics

This compound progressed through early-stage clinical trials, which established its safety profile, CNS distribution, and ability to modulate the ISR in humans, before entering a large-scale efficacy trial.

Pharmacokinetics and CNS Distribution

Phase 1 and 1b studies confirmed that this compound has a favorable pharmacokinetic profile for a CNS drug, supporting once-daily oral dosing.

| Parameter | Healthy Volunteers (Phase 1) | ALS Patients (Phase 1b) | Reference |

| Dosing | Single & Multiple Ascending Doses | Multiple Doses (28 days) | [19][20] |

| Plasma Half-life | 38 - 46 hours | Not explicitly stated, but consistent with once-daily dosing | [19][20] |

| CNS Penetration (CSF:unbound plasma ratio) | 0.66 - 0.92 | 1.02 - 1.23 | [6][7][20] |

Pharmacodynamic Effects (Biomarkers)

Treatment with this compound led to a robust, dose-dependent reduction in key biomarkers of ISR activation in both healthy volunteers and ALS patients.

| Biomarker | Sample Type | Effect | Healthy Volunteers (MAD Cohorts) | ALS Patients | Reference |

| ATF4 | Blood cells (PBMCs) | Attenuation | 50 - 73% | Significant reduction | [19][20][21] |

| CHAC1 | Blood cells (PBMCs) | Attenuation | 66 - 94% | Significant reduction | [19][20][21] |

| ISR Biomarkers | CSF | Reduction | N/A | Reduced | [16] |

Biomarker Measurement Protocol (General)

-

Sample Collection: Whole blood is collected from trial participants at specified time points (e.g., pre-dose and post-dose). Peripheral blood mononuclear cells (PBMCs) are isolated.

-

Ex Vivo Stress: To measure pathway engagement, a subset of cells may be subjected to stress ex vivo to induce a measurable ISR signal.[6]

-

Analysis:

-

Gene Expression: RNA is extracted from PBMCs, and the expression levels of ISR target genes like CHAC1 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Levels: Protein lysates are prepared from PBMCs, and levels of ISR proteins like ATF4 are measured using sensitive immunoassays (e.g., ELISA or ECLIA).[22]

-

-

Data Interpretation: Changes in biomarker levels following this compound treatment are compared to baseline and to the placebo group to determine the pharmacodynamic effect.

Clinical Efficacy (HEALEY ALS Platform Trial)

Despite the promising preclinical data and robust target engagement in early trials, this compound did not demonstrate a clinical benefit in a large Phase 2/3 study.

| Trial | Design | Primary Endpoint | Result | Key Secondary Endpoints | Result |

| HEALEY ALS Platform Trial (Regimen G) | Phase 2/3, Randomized, Placebo-Controlled | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) and Survival at 24 weeks | Not met. No statistical difference vs. placebo. | Muscle strength, Respiratory function | Not met. No statistical difference vs. placebo. |

Conclusion and Future Directions

This compound is a potent, CNS-penetrant activator of eIF2B that successfully demonstrated robust inhibition of the Integrated Stress Response in both preclinical models and human subjects. Its mechanism of action is well-defined, targeting a key cellular pathway implicated in the pathology of neurodegenerative diseases like ALS. The compound was shown to be safe and well-tolerated in clinical trials.[9][20]

However, the failure to meet primary efficacy endpoints in the HEALEY ALS Platform Trial underscores a significant challenge in drug development: strong preclinical rationale and confirmed target engagement do not always translate to clinical efficacy.[8][9] This outcome prompts critical questions for the field. It may suggest that while the ISR is clearly activated in ALS, its inhibition, at least with the approach of this compound, is not sufficient to slow the rapid and complex progression of the disease. It could also be that the timing of intervention, the patient population, or the degree of ISR modulation required for a therapeutic effect are different from what was tested.

Further analyses of the HEALEY trial data, including other fluid biomarkers like neurofilament light (NfL) and subgroup evaluations, are anticipated and will be critical for understanding the full results.[20] The learnings from the this compound program will be invaluable for refining future therapeutic strategies that target the Integrated Stress Response and other cellular pathways in ALS and other devastating neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

- 4. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. neurologylive.com [neurologylive.com]

- 7. Denali Therapeutics Announces this compound Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial - BioSpace [biospace.com]

- 8. targetals.org [targetals.org]

- 9. alsnewstoday.com [alsnewstoday.com]

- 10. The integrated stress response and the role of eIF2B fact sheet [bms.com]

- 11. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Regulation and function of elF2B in neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ALS-Associated TDP-43 Induces Endoplasmic Reticulum Stress, Which Drives Cytoplasmic TDP-43 Accumulation and Stress Granule Formation | PLOS One [journals.plos.org]

- 18. biorxiv.org [biorxiv.org]

- 19. neurology.org [neurology.org]

- 20. neurologylive.com [neurologylive.com]

- 21. alsnewstoday.com [alsnewstoday.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Technical Guide to the Methodological Application of Rapamycin (B549165) in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a macrolide compound initially discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Originally identified for its antifungal properties, it was later found to possess potent immunosuppressive and antiproliferative effects in mammalian cells.[2][3] These discoveries have led to its widespread clinical use in preventing organ transplant rejection and its extensive investigation as a therapeutic agent in oncology and for age-related diseases.[1][4]

The primary mechanism of action of Rapamycin is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][5]

Core Mechanism of Action: mTOR Signaling Inhibition

Rapamycin exerts its biological effects through a unique gain-of-function mechanism.[2] It is cell-permeable and, upon entering the cell, forms a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12).[1][2] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[1][6]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which differ in their protein components, regulation, and downstream targets.[1][7] While acute Rapamycin treatment is highly specific for mTORC1, prolonged exposure may also affect the assembly and function of mTORC2 in certain cell types.[1]

The mTOR Signaling Pathway

The mTOR pathway is a critical signaling cascade that integrates intracellular and extracellular cues, such as growth factors, nutrients (amino acids), energy levels (ATP), and oxygen, to direct cellular responses.[1][8]

-

Upstream Regulation of mTORC1: Growth factors like insulin (B600854) activate the PI3K/AKT pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex.[6][7] The TSC complex normally acts as a GTPase-Activating Protein (GAP) for the small GTPase Rheb.[6] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly stimulates mTORC1 kinase activity.[9]

-

Downstream Effectors of mTORC1: Once active, mTORC1 phosphorylates a host of downstream targets to promote anabolic processes.[6][9] Key substrates include:

-

S6 Kinase 1 (S6K1): Activation of S6K1 enhances the translation of mRNAs involved in protein synthesis.[6]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), permitting the initiation of cap-dependent translation.[10]

-

ULK1: mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. Thus, Rapamycin-mediated inhibition of mTORC1 is a potent method for inducing autophagy.[6]

-

Quantitative Data Presentation

The efficacy of Rapamycin is concentration-dependent and varies across different cell lines and experimental models. The following tables summarize representative quantitative data from various preclinical studies.

Table 1: In Vitro Efficacy of Rapamycin on Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Duration | Key Outcome |

| Ca9-22 | Oral Squamous Carcinoma | MTT Assay | IC50 ≈ 20 µM | 24h | Inhibition of cell proliferation.[11] |

| B16 | Melanoma | MTT Assay | IC50 = 84.14 nM | 48h | Significant reduction in cell viability.[12] |

| HeLa | Cervical Cancer | MTT Assay | 100-400 nM | 48h | Reduced cell viability, more pronounced in hypoxia.[13] |

| Met-1 | Mammary Tumor | Proliferation Assay | Not specified | - | 30% inhibition of cell proliferation.[14] |

| VM Endothelial | Venous Malformation | MTT Assay | 1-1,000 ng/mL | 48-72h | Concentration-dependent inhibition of proliferation.[15] |

Table 2: In Vivo Efficacy of Rapamycin in Mouse Models

| Mouse Model | Cancer Type | Rapamycin Dosage | Treatment Schedule | Key Outcome |

| A/J Mice | Lung (NNK-induced) | Not specified | Every-other-day | 90% decrease in tumor multiplicity.[16] |

| HER-2/neu | Mammary Cancer | Not specified | Started at 2 months | Delayed tumor onset, increased lifespan by 12.4%.[16] |

| PyV-mT | Mammary Cancer | 3.0 mg/kg | Not specified | 80% smaller tumor size.[14] |

| Apc(Min/+) | Intestinal Polyps | High dose (eRapa) | Chronic | Extended median lifespan beyond wild-type.[16] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess the effects of Rapamycin.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic or cytostatic effect of Rapamycin on cultured cells.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[13][18]

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in fresh culture medium. Replace the existing medium with 100 µL of the Rapamycin dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Rapamycin dose).[18]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[18]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

-

Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against Rapamycin concentration to determine the IC50 value.[11]

-

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

This protocol assesses the effect of Rapamycin on the phosphorylation status of key mTOR pathway proteins, such as S6K1 and 4E-BP1.[17][20]

-

Materials:

-

Treated and untreated cell lysates.

-

RIPA buffer with protease and phosphatase inhibitors.[18]

-

BCA Protein Assay Kit.[17]

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-GAPDH).

-

HRP-conjugated secondary antibodies.[18]

-

PVDF membrane.[21]

-

Enhanced chemiluminescence (ECL) substrate.[18]

-

-

Procedure:

-

Cell Treatment & Lysis: Grow cells to 70-80% confluency. Treat with desired concentrations of Rapamycin for a specified time (e.g., 1-24 hours). Place dishes on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

-

Sample Preparation: Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

-

SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[18]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[18]

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.[17]

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key logical relationships and processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 4. Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. novapublishers.com [novapublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 12. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Metformin (B114582), a cornerstone in the management of type 2 diabetes. The document focuses on the validation of its molecular mechanisms and offers a comparative assessment against other prominent oral antidiabetic agents. Through detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways, this guide serves as a comprehensive resource for researchers in the field of metabolic disease and drug development.

Section 1: Comparative Efficacy and Safety of Metformin

Metformin's position as a first-line therapy for type 2 diabetes is supported by extensive clinical data. This section summarizes its performance in key therapeutic areas compared to other major classes of oral antidiabetic drugs: Sulfonylureas, Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors.

Glycemic Control: Reduction in HbA1c

Metformin monotherapy typically results in a significant reduction in glycated hemoglobin (HbA1c). When used in combination, the effects can be enhanced. SGLT2 inhibitors, when added to metformin, have been shown to provide a greater reduction in HbA1c compared to the addition of sulfonylureas or DPP-4 inhibitors[1]. A meta-analysis comparing SGLT2 inhibitors and DPP-4 inhibitors as add-ons to metformin found that SGLT2 inhibitors led to a slightly greater overall reduction in HbA1c[2]. Specifically, the reduction was more pronounced in patients with a baseline HbA1c of less than 8%[2]. Another network meta-analysis in a Japanese population showed that while 20 other oral antidiabetic treatments were less effective than metformin 1500 mg/day, glimepiride (B1671586) (a sulfonylurea) and pioglitazone (B448) showed slightly greater, though not statistically significant, mean reductions in HbA1c[3].

| Drug Class Comparison (as add-on to Metformin) | Mean Difference in HbA1c Reduction | Key Findings |

| SGLT2 Inhibitors vs. Sulfonylureas | -2.5 mmol/mol[1] | SGLT2 inhibitors demonstrated superior HbA1c reduction.[1] |

| SGLT2 Inhibitors vs. DPP-4 Inhibitors | -3.2 mmol/mol[1] | SGLT2 inhibitors were more effective in lowering HbA1c.[1] |

| DPP-4 Inhibitors vs. Sulfonylureas | -0.05% (not statistically significant)[4] | Comparable efficacy in HbA1c reduction was observed.[4] |

Impact on Body Weight

Unlike many other oral antidiabetic agents, metformin is associated with modest weight loss or weight neutrality, which is a significant advantage in managing type 2 diabetes, a condition often linked with obesity. In contrast, sulfonylureas and thiazolidinediones are generally associated with weight gain[5]. DPP-4 inhibitors are considered weight-neutral[5]. GLP-1 receptor agonists and SGLT2 inhibitors, similar to metformin, are associated with weight loss[5]. Meta-analyses have confirmed that metformin treatment leads to a significant decrease in Body Mass Index (BMI) compared to placebo or control groups[6].

| Drug Class | Effect on Body Weight | Notes |

| Metformin | Modest Weight Loss or Weight Neutral[7][8] | A meta-analysis showed a significant BMI decrease compared to placebo.[6] |

| Sulfonylureas | Weight Gain[5] | Mitigated when used in combination with metformin.[5] |

| DPP-4 Inhibitors | Weight Neutral[5] | |

| SGLT2 Inhibitors | Weight Loss[9] | |

| Thiazolidinediones | Weight Gain[5] | |

| GLP-1 Receptor Agonists | Weight Loss[5] |

Risk of Hypoglycemia

A critical aspect of diabetes management is minimizing the risk of hypoglycemia. Metformin has a low risk of causing hypoglycemia because its mechanism does not directly stimulate insulin (B600854) secretion[10]. In stark contrast, sulfonylureas are associated with a significantly higher risk of hypoglycemia[3][10][11]. The addition of a sulfonylurea to metformin therapy, while improving glycemic control, substantially increases the risk of hypoglycemic events[11]. Thiazolidinediones and DPP-4 inhibitors also have a low risk of hypoglycemia, similar to metformin[10].

| Drug Class | Relative Risk of Hypoglycemia (vs. Metformin) | Key Findings |

| Sulfonylureas | Significantly Higher[3][10][11] | Adjusted odds ratio of 2.79 for current use compared with current metformin use. |

| DPP-4 Inhibitors | Similar to Metformin | Low risk of hypoglycemia. |

| SGLT2 Inhibitors | Similar to Metformin | Low risk of hypoglycemia. |

| Thiazolidinediones | Lower than Sulfonylureas | Low risk of hypoglycemia.[10] |

| Meglitinides | Higher than Metformin, Lower than Sulfonylureas[12] | Repaglinide has a higher risk than nateglinide.[12] |

Section 2: Experimental Protocols for Validation of Metformin's Mechanism of Action

This section provides detailed methodologies for key experiments used to validate the cellular and molecular effects of Metformin.

Western Blotting for AMPK and mTOR Pathway Activation

This protocol is designed to assess the phosphorylation status of AMP-activated protein kinase (AMPK) at Threonine-172 and key downstream targets of the mTOR pathway, such as p70S6K.

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Determine protein concentration using a BCA protein assay kit.[13]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-mTOR, total mTOR, p-p70S6K, and total p70S6K (typically at a 1:1000 dilution).[13][15]

-

Wash the membrane three times with TBST.[15]

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[15]

-

Normalize phosphoprotein levels to total protein levels.

-

Glucose Uptake Assay using 2-NBDG

This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the impact of Metformin on glucose transport into cells.

-

Cell Culture and Preparation:

-

Treatment and 2-NBDG Incubation:

-

Measurement:

Section 3: Signaling Pathways Modulated by Metformin

Metformin exerts its effects through a complex network of signaling pathways. This section provides visual representations of these pathways generated using the DOT language for Graphviz.

Primary Signaling Pathway: AMPK Activation

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[19] This activation is primarily indirect, resulting from the inhibition of mitochondrial respiratory chain complex I, which leads to an increased AMP:ATP ratio.

Downstream Signaling: mTOR Pathway

A key downstream target of activated AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[20][21] Metformin, through AMPK, inhibits mTORC1 signaling.[20][22]

References

- 1. SGLT-2 inhibitors more effective than sulfonylureas, DPP-4 inhibitors as second-line therapy | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative risk of serious hypoglycemia with oral antidiabetic monotherapy: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of DPP-4 Inhibitors and Metformin Combinations in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing weight control in diabetes: antidiabetic drug selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metformin: Mechanisms in Human Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study Shows Advantage of SGLT2’s Over DPP-4’s [diabetesincontrol.com]

- 10. researchgate.net [researchgate.net]

- 11. Hypoglycemia risk with oral antidiabetic drugs: Diabetic Hypoglycemia [hypodiab.com]

- 12. Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 20. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. An AlphaScreen®-based assay for high-throughput screening for specific inhibitors of nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient high-throughput screening assay against nuclear transport [chinagene.cn]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Connecting Chromatin Structures to Gene Regulation Using Dynamic Polymer Simulations [elifesciences.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Computational methods to explore chromatin state dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilizing nuclear extracts to characterize protein: DNA interactions at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique insight into protein-DNA interactions from single molecule atomic force microscopy [aimspress.com]

- 9. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains | Springer Nature Experiments [experiments.springernature.com]

- 10. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry-based characterization of histones in clinical samples: applications, progress, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass-spectrometry analysis of histone post-translational modifications in pathology tissue using the PAT-H-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histone proteomics reveals novel post-translational modifications in breast cancer | Aging [aging-us.com]

- 16. Nuclear lamin A-associated proteins are required for centromere assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid depletion and super-resolution microscopy reveal dual roles of SRSF5 in coordinating nuclear speckle-paraspeckle crosstalk during cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 20. Shedding light on paraspeckle structure by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. The role of nuclear receptors in pharmacokinetic drug-drug interactions in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of Nuclear Reconstitution, Nuclear Envelope Assembly, and Nuclear Pore Assembly Using Xenopus In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scilit.com [scilit.com]

- 28. molbiolcell.org [molbiolcell.org]

DNL343 as an eIF2B Activator in Cellular Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to counteract the effects of the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Chronic activation of the ISR leads to a sustained suppression of protein synthesis and the formation of stress granules, which can contribute to the aggregation of pathological proteins like TDP-43 and ultimately result in neuronal death. This compound activates eIF2B, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for eIF2, thereby restoring protein synthesis and promoting the dissolution of stress granules. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects in preclinical models of cellular stress, and the experimental protocols used to characterize its activity.

The Integrated Stress Response (ISR) and the Role of eIF2B

The ISR is a conserved signaling network that cells activate in response to a variety of pathological conditions, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.

eIF2B is the GEF responsible for exchanging GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of cap-dependent translation. By inhibiting eIF2B, eIF2α-P leads to a global reduction in protein synthesis, conserving resources and allowing the cell to mount a stress-specific response. However, a subset of mRNAs containing upstream open reading frames (uORFs), such as that encoding Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions. ATF4, in turn, upregulates the expression of genes involved in stress remediation, including the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein). While acute ISR activation is a protective, homeostatic mechanism, chronic activation, as seen in many neurodegenerative diseases, becomes maladaptive and contributes to cellular dysfunction and death.[1][2]

Signaling Pathway of the Integrated Stress Response

Caption: The Integrated Stress Response (ISR) signaling pathway.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule that directly binds to and activates eIF2B.[2] This activation is thought to stabilize the active conformation of the eIF2B complex, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[3] By restoring the pool of active eIF2-GTP, this compound rescues global protein synthesis and alleviates the downstream pathological consequences of chronic ISR activation.

Quantitative Preclinical Data

| Parameter | Assay | System | Value | Reference |

| Potency | ATF4 Reporter Assay | H4 cells | IC50 = 3 nM (for analog DN2736) | [4] |

| Potency | ATF4 Reporter Assay | H4 cells | IC50 = 3.2 nM (for analog DN9058) | [4] |

| Pharmacokinetics | Single Oral Dose (62.5 mg/kg) | Wild-type mice | Similar unbound concentrations in plasma and brain | [3][5] |

| Pharmacodynamics | Optic Nerve Crush Model | Wild-type mice | Dose-dependent reduction of ISR-dependent transcripts in the retina | [3][6] |

| Neuroprotection | Optic Nerve Crush Model | Wild-type mice | Significant reduction in retinal ganglion cell (RGC) loss at 3 and 12 mg/kg | [3] |

| Efficacy | eIF2B Loss-of-Function (LOF) Mouse Model | eIF2B HOM mice | Prevention of motor dysfunction and premature mortality | [3][5] |

Experimental Workflow: Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Key Experimental Protocols

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2, and the modulatory effect of compounds like this compound. A common method utilizes a fluorescently labeled GDP analog.[7]

Principle: eIF2 is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP). The GEF activity of eIF2B is measured by monitoring the decrease in fluorescence as the fluorescent GDP is exchanged for unlabeled GTP in the reaction buffer. Activators of eIF2B will increase the rate of this exchange.

Materials:

-

Purified eIF2 and eIF2B proteins

-

BODIPY-FL-GDP

-

GTP solution

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

eIF2 Loading: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding. Remove unbound fluorescent GDP via size-exclusion chromatography.

-

Reaction Setup: In a microplate, combine the assay buffer, unlabeled GTP, and the test compound (this compound) at various concentrations.

-

Initiate Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to the wells to start the exchange reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the initial rate of GDP exchange for each concentration of this compound. Determine the EC50 value by plotting the rate as a function of compound concentration.

Measurement of ISR Biomarkers (ATF4 and CHOP)

The expression levels of ATF4 and CHOP are robust indicators of ISR activation. These can be measured at both the mRNA and protein levels.

3.2.1. Quantitative PCR (qPCR) for mRNA Expression

Principle: This method quantifies the amount of specific mRNA transcripts (ATF4, CHOP, CHAC1) in a sample.

Materials:

-

Cultured cells or tissue samples

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe)

-

Primers specific for ATF4, CHOP, CHAC1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Culture cells and treat with a stressor (e.g., thapsigargin, sodium arsenite) in the presence or absence of this compound.

-

RNA Extraction: Isolate total RNA from the cells or tissues using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.

-

Amplification and Detection: Run the qPCR program on a thermal cycler to amplify the target genes. The instrument will detect the fluorescence signal at each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to control conditions.

3.2.2. Western Blot for Protein Expression

Principle: This technique detects and quantifies specific proteins (ATF4, CHOP) in a sample using antibodies.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells or tissues and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size by running a defined amount of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

In Vivo Optic Nerve Crush (ONC) Model

This model induces an acute neuronal injury and robust ISR activation, allowing for the evaluation of the neuroprotective effects of this compound.[3][6]

Procedure:

-

Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

-

Surgical Procedure: Make a small incision in the conjunctiva to expose the optic nerve. Using fine forceps, crush the optic nerve for a defined period (e.g., 10 seconds) at a specific distance from the optic disc.

-

Drug Administration: Administer this compound or vehicle via oral gavage at specified doses and time points post-injury.

-

Tissue Collection: At the experimental endpoint (e.g., 2 or 14 days post-injury), euthanize the animals and collect the retinas.

-

Endpoint Analysis:

-

ISR Biomarkers: Analyze the expression of ISR-dependent transcripts in the retina via qPCR or RNA-seq.[3]

-

Neuronal Survival: Quantify the number of surviving retinal ganglion cells (RGCs) through immunofluorescence staining of RGC markers (e.g., RBPMS, Brn3a).

-

Stress Granule Dissolution Assay

This cellular assay visualizes the formation and dissolution of stress granules and the effect of this compound.[4][8]

Procedure:

-

Cell Culture: Plate cells (e.g., U2OS, HeLa, or iPSC-derived neurons) that express a fluorescently tagged stress granule marker (e.g., G3BP1-GFP).

-

Stress Induction: Treat the cells with a stress-inducing agent (e.g., 0.5 mM sodium arsenite for 30 minutes) to induce the formation of stress granules.

-

Compound Treatment: Add this compound at various concentrations to the stressed cells.

-

Live-Cell Imaging: Monitor the dissolution of stress granules over time using a high-content imaging system.

-

Quantification: Use image analysis software to quantify the number and size of stress granules per cell at each time point and this compound concentration.

Clinical Development and Future Directions

This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 1b study in patients with ALS.[3] These studies demonstrated that this compound was generally well-tolerated, had a pharmacokinetic profile supporting once-daily oral dosing, and achieved significant distribution to the cerebrospinal fluid (CSF).[3][9] Furthermore, this compound demonstrated robust target engagement by reducing the levels of ISR biomarkers CHAC1 and ATF4 in peripheral blood mononuclear cells.[3]

Despite these promising early results, Denali Therapeutics announced that the Phase 2/3 HEALEY ALS Platform Trial for this compound did not meet its primary endpoint of change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival, nor its key secondary endpoints.[10][11]

While the clinical outcome in ALS is disappointing, the investigation of this compound has provided valuable insights into the role of the ISR in neurodegeneration. Further analysis of the clinical data, including biomarker and subgroup analyses, is ongoing. The robust preclinical data and the successful demonstration of target engagement in humans suggest that modulating the ISR remains a viable therapeutic strategy for other neurodegenerative or rare diseases characterized by chronic ISR activation. Future research may focus on identifying patient populations with specific genetic signatures or biomarker profiles that are more likely to respond to ISR-modulating therapies.

References

- 1. TDP-43 Is Intrinsically Aggregation-prone, and Amyotrophic Lateral Sclerosis-linked Mutations Accelerate Aggregation and Increase Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]

- 4. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

- 6. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scantox.com [scantox.com]

- 9. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

- 10. investors.denalitherapeutics.com [investors.denalitherapeutics.com]

- 11. targetals.org [targetals.org]

DNL343 and the Integrated Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to penetrate the central nervous system (CNS) and counteract the detrimental effects of the chronically activated Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease (VWMD). This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows. While preclinical studies demonstrated promising neuroprotective effects, the Phase 2/3 HEALEY ALS Platform Trial unfortunately did not meet its primary and key secondary endpoints.

The Integrated Stress Response (ISR) Pathway and the Role of this compound

The Integrated Stress Response is a conserved signaling pathway that cells activate in response to a variety of pathological and physiological stresses, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][2] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[2] Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor (GEF) essential for recycling eIF2 to its active, GTP-bound state.[2] This inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving cellular resources.[2] Paradoxically, it also leads to the preferential translation of a select few mRNAs, most notably that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.[2]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic activation can become maladaptive, contributing to cellular dysfunction and death. In several neurodegenerative diseases, including ALS, the ISR is thought to be chronically overactive, leading to the formation of stress granules and the aggregation of proteins like TDP-43, which are harmful to neurons.[3]

This compound is designed to counteract this pathological state by directly targeting and activating eIF2B.[1] By binding to eIF2B, this compound stabilizes its active conformation, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[1] This mechanism is intended to restore normal protein synthesis, dissolve stress granules, and ultimately improve neuronal survival.[3]

References

- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study Drugs in the HEALEY ALS Platform Trial [massgeneral.org]

Investigating the Neuroprotective Effects of DNL343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is a potent, selective, and orally bioavailable small-molecule activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the mechanism of action of this compound and a detailed summary of the preclinical and clinical investigations into its neuroprotective effects. The document includes a compilation of quantitative data from key studies, detailed experimental protocols for the preclinical models and clinical pharmacodynamic assays, and visualizations of the relevant biological pathways and experimental workflows. While this compound demonstrated robust target engagement and a favorable safety profile in early clinical trials, it unfortunately did not meet its primary efficacy endpoints in a Phase 2/3 study in ALS. This guide serves as a comprehensive resource for understanding the scientific rationale and the data generated for this compound, which can inform future research and development efforts targeting the ISR in neurodegeneration.

Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)

Cellular stress, such as proteotoxicity, viral infection, or amino acid deprivation, triggers the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, its dedicated guanine (B1146940) nucleotide exchange factor. The inhibition of eIF2B leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress remediation. While acute activation of the ISR is a protective mechanism, chronic ISR activation can become maladaptive, contributing to cellular dysfunction and death, and is a pathological hallmark of several neurodegenerative diseases.[1][2][3]

This compound is designed to counteract the effects of chronic ISR activation by directly binding to and activating eIF2B.[4] This activation helps to maintain protein synthesis, even in the presence of phosphorylated eIF2α, thereby mitigating the detrimental downstream consequences of a persistently activated ISR.[5]

References

- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

- 2. tipranks.com [tipranks.com]

- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

The Discovery and Chemical Synthesis of DNL343: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is an investigational, orally bioavailable, and centrally nervous system (CNS) penetrant small molecule designed as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Developed by Denali Therapeutics, this compound targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, preclinical evaluation, and clinical development of this compound.

Introduction: Targeting the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of pathological conditions, such as protein misfolding, oxidative stress, and viral infections.[1] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which leads to the inhibition of eIF2B. eIF2B is a guanine (B1146940) nucleotide exchange factor (GEF) responsible for recycling eIF2 to its active, GTP-bound state, a critical step for the initiation of protein synthesis.

Chronic activation of the ISR is a hallmark of several neurodegenerative diseases.[1] In ALS, for instance, the persistent ISR activation is associated with the formation of stress granules and the aggregation of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of the disease.[4][5][6] By activating eIF2B, this compound is designed to counteract the effects of eIF2α phosphorylation, thereby restoring protein synthesis, dissolving stress granules, and promoting neuronal survival.[5][6]

Mechanism of Action

This compound acts as a potent and selective activator of eIF2B. Its mechanism of action is centered on the modulation of the ISR pathway.

The Integrated Stress Response Signaling Pathway

Cellular stresses activate one or more of four known eIF2α kinases (PERK, GCN2, PKR, and HRI). These kinases phosphorylate eIF2α, which then competitively inhibits eIF2B. This inhibition leads to a global reduction in protein synthesis, while paradoxically promoting the translation of certain stress-responsive mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including CHAC1. This compound, by activating eIF2B, bypasses the inhibitory effect of phosphorylated eIF2α, thus restoring global protein synthesis and mitigating the downstream consequences of chronic ISR activation.

Chemical Synthesis of this compound

While the detailed, step-by-step chemical synthesis protocol for this compound is proprietary to Denali Therapeutics, the chemical structure has been disclosed. A likely synthetic route, based on related compounds, would involve a multi-step process culminating in the final molecule. A high-level, speculative workflow is presented below. The discovery and optimization of this compound involved a structure- and ligand-based drug design campaign.

Preclinical Evaluation

This compound has undergone extensive preclinical testing to evaluate its pharmacokinetics, pharmacodynamics, and efficacy in models of neurodegeneration.

In Vivo Models

Two key mouse models were utilized to assess the in vivo efficacy of this compound:

-

Optic Nerve Crush (ONC) Injury Model: An acute injury model that induces ISR activation and subsequent neurodegeneration.

-

eIF2B Loss-of-Function (LOF) Mouse Model: A chronic model that recapitulates features of Vanishing White Matter disease.

Preclinical Pharmacokinetic and Pharmacodynamic Data

| Parameter | Species | Value | Reference |

| CNS Penetrance | Mouse | High, with comparable unbound concentrations in plasma and brain | [1] |

| Oral Bioavailability | Preclinical Species | High | [7] |

| Half-life | Preclinical Species | Long | [7] |

| ISR Biomarker Reduction | Mouse (ONC model) | Dose-dependent reduction in ISR-dependent transcripts | [8] |

| Neuroprotection | Mouse (ONC model) | Significant reduction in retinal ganglion cell loss at doses of 3 and 12 mg/kg | [8] |

| Body Weight Restoration | Mouse (eIF2B LOF model) | Restored normal weight gain at 100 mg/kg in food | [9] |

| ISR Biomarker Reduction | Mouse (eIF2B LOF model) | Reduced elevated expression of ISR transcripts in the brain | [9] |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are proprietary to Denali Therapeutics. However, based on standard methodologies, a general overview of the likely procedures is provided below.

This procedure involves anesthetizing the mouse, exposing the optic nerve, and applying a controlled crush injury using fine forceps for a short duration (e.g., 3 seconds). Post-operative care includes analgesics and monitoring.

The generation of this model likely involved genetic engineering techniques to introduce a specific mutation in the Eif2b gene, leading to reduced eIF2B activity. These mice would then be bred and maintained under specific pathogen-free conditions.

Bulk brain RNA sequencing was performed to assess changes in gene expression. The QuantSeq 3' mRNA-Seq Library Prep Kit FWD for Illumina was utilized for library preparation. This method generates a single library fragment per transcript from the 3' end, which is a cost-effective and accurate method for gene expression profiling.

Clinical Development

This compound has been evaluated in several clinical trials in both healthy volunteers and individuals with ALS.

Phase 1 and 1b Studies

The initial clinical studies of this compound focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics.

| Study Phase | Population | Key Findings | Reference |

| Phase 1 (NCT04268784) | Healthy Volunteers | Generally well-tolerated; PK profile supports once-daily dosing; Extensive CSF distribution (CSF-to-unbound plasma ratio of 0.66–0.92); Robust attenuation of ISR biomarkers CHAC1 (66–94%) and ATF4 (50–73%). | [10][11] |

| Phase 1b (NCT05006352) | ALS Patients | Generally well-tolerated; Demonstrated robust blood-brain barrier penetration; Reduced ISR biomarkers in peripheral blood mononuclear cells and CSF. | [10][12] |

Phase 2/3 HEALEY ALS Platform Trial

This compound was included as a regimen in the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study designed to accelerate the development of treatments for ALS.

| Study Phase | Population | Primary Endpoint | Outcome | Reference |

| Phase 2/3 (HEALEY ALS Platform Trial) | ALS Patients | Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score | Did not meet primary or secondary endpoints for slowing disease progression. The drug was found to be safe and well-tolerated. | [3][13][14] |

Despite not meeting its primary efficacy endpoints in the HEALEY trial, the safety and biomarker data from the this compound program provide valuable insights for the continued investigation of ISR modulation as a therapeutic strategy for neurodegenerative diseases.

Conclusion

This compound is a potent, selective, and brain-penetrant small molecule activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical studies demonstrated its ability to reduce ISR activation and neurodegeneration in relevant animal models. While the Phase 2/3 clinical trial in ALS did not meet its primary efficacy endpoints, the compound was well-tolerated and demonstrated target engagement through biomarker modulation. The development of this compound represents a significant effort in targeting the ISR for the treatment of neurodegenerative diseases, and the data generated from its comprehensive evaluation will be instrumental in guiding future research in this promising therapeutic area.

References

- 1. Optic Nerve Crush Injury in Rodents to Study Retinal Ganglion Cell Neuroprotection and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. QuantSeq 3` mRNA-Seq Library Prep Kit FWD for Illumina [medical-xprt.com]

- 5. QuantSeq 3' mRNA-Seq | Documents | Lexogen [lexogen.com]

- 6. Denali Therapeutics Announces Initiation of Phase 1b Study of EIF2B Activator this compound in ALS [drug-dev.com]

- 7. Discovery of this compound: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lexogen.com [lexogen.com]

- 9. lexogen.com [lexogen.com]

- 10. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]

- 12. [PDF] A practical approach to optic nerve crush in the mouse | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

DNL343 and Neuronal Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is an investigational, brain-penetrant small molecule designed to restore protein homeostasis in neurons by activating the eukaryotic initiation factor 2B (eIF2B). Chronic activation of the Integrated Stress Response (ISR), a key cellular pathway regulating protein synthesis, is implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). This compound's targeted activation of eIF2B aims to mitigate the detrimental effects of a hyperactive ISR, including the formation of stress granules and aggregation of pathological proteins like TDP-43. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Integrated Stress Response and Neurodegeneration

The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells activate in response to a variety of stressors, including viral infection, amino acid deprivation, and protein misfolding.[1][2][3] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage cellular stress. However, this also paradoxically allows for the preferential translation of certain stress-response proteins, such as Activating Transcription Factor 4 (ATF4).[5]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic ISR activation can be detrimental and is increasingly implicated in neurodegenerative diseases.[6] In conditions like ALS, persistent ISR activation is thought to contribute to the formation of pathological stress granules, which can sequester essential RNA-binding proteins like TDP-43, leading to their aggregation and subsequent neuronal dysfunction and death.[7][8][9][10]

This compound is a novel therapeutic candidate that directly targets and activates eIF2B, aiming to counteract the effects of chronic ISR activation and restore normal protein synthesis in neurons.[5][6][11]

Mechanism of Action of this compound

This compound is a potent and selective activator of eIF2B.[6] It functions by stabilizing the active, decameric conformation of the eIF2B complex, thereby enhancing its GEF activity.[11] This allows eIF2B to more efficiently recycle eIF2-GDP to its active eIF2-GTP form, even in the presence of phosphorylated eIF2α. By boosting eIF2B activity, this compound helps to overcome the translational repression imposed by the ISR.[5] This restoration of protein synthesis is hypothesized to prevent the formation of stress granules, reduce the aggregation of TDP-43, and ultimately improve neuronal survival.[1][7]

Signaling Pathway

The following diagram illustrates the Integrated Stress Response pathway and the mechanism by which this compound modulates it.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data

| Model System | Endpoint | Treatment | Result | Reference |

| eIF2B loss-of-function mice | Motor Function (Balance Beam) | This compound | Normalized motor function | [12] |

| eIF2B loss-of-function mice | Body Weight | This compound | Normalized body weight gain | [13] |

| Optic Nerve Crush Model | Retinal Ganglion Cell Loss | This compound | Reduced neuronal loss | [2] |

| Cellular models of ALS | Stress Granule Formation | This compound | Inhibited and reversed stress granule formation | [2] |

| Cellular models of TDP-43 pathology | TDP-43 Aggregates | This compound | Attenuated pathological TDP-43 aggregates | [11] |

Table 2: Phase 1 Clinical Trial Data (NCT04268784)

| Parameter | Population | Dosing | Value | Reference |

| Pharmacokinetics | ||||

| Plasma Half-life | Healthy Volunteers | Multiple Ascending Doses | 38–46 hours | [7][14] |

| CSF-to-unbound Plasma Ratio | Healthy Volunteers | Multiple Ascending Doses | 0.66–0.92 | [7][14] |

| Pharmacodynamics (Biomarker Reduction) | ||||

| CHAC1 Gene Expression | Healthy Volunteers | Multiple Ascending Doses | 66–94% inhibition | [7][14] |

| ATF4 Protein Levels | Healthy Volunteers | Multiple Ascending Doses | 50–73% inhibition | [7][14] |

| Safety | ||||

| Participants | Healthy Volunteers | Single & Multiple Ascending Doses | 95 | [7][15][16] |

| Serious Adverse Events | Healthy Volunteers | Single & Multiple Ascending Doses | 0 related to study drug | [7][15][16] |

| Discontinuations | Healthy Volunteers | Single & Multiple Ascending Doses | 0 related to study drug | [7][15][16] |

Table 3: Phase 1b Clinical Trial Data in ALS Patients (NCT05006352)

| Parameter | Population | Dosing | Value | Reference |

| Pharmacokinetics | ||||

| CSF-to-unbound Plasma Ratio | ALS Patients | 28 days, once-daily | 1.02–1.23 | [3][17] |

| Pharmacodynamics (Biomarker Reduction) | ||||

| ATF4 and CHAC1 | ALS Patients | 28 days, once-daily | Robust inhibition | [3][17] |

| Safety | ||||

| Participants | ALS Patients | 28 days, once-daily | 29 | [17] |

| Tolerability | ALS Patients | 28 days, once-daily | Generally well tolerated | [17] |

Table 4: Phase 2/3 HEALEY ALS Platform Trial (Regimen G) - Topline Results

| Endpoint | Participants (this compound vs. Placebo) | Result | Reference |

| Primary: Change in ALSFRS-R and Survival at 24 weeks | 186 vs. 139 | Not met | [18] |

| Secondary: Muscle Strength | 186 vs. 139 | No statistical difference | [18] |

| Secondary: Respiratory Function | 186 vs. 139 | No statistical difference | [18] |

| Safety | 186 vs. 139 | Safe and well tolerated | [18] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Optic Nerve Crush (ONC) Model in Mice

The ONC model is utilized to induce acute neurodegeneration and assess the neuroprotective effects of this compound.[2]

Workflow:

Detailed Methodology:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[19][20]

-

Surgical Procedure: A lateral canthotomy is performed, and the conjunctiva is incised to expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-10 seconds) at a specific distance from the globe using fine forceps.[19][20][21] Care is taken to avoid damaging the ophthalmic artery.

-

Treatment: this compound or vehicle is administered, typically via oral gavage, at specified doses and time points relative to the crush injury.[2]

-

Tissue Collection and Processing: At the end of the study period, mice are euthanized, and the retinas are dissected.

-

Immunohistochemistry and Quantification: Retinal flat-mounts are immunostained with antibodies against RGC-specific markers (e.g., Brn3a, RBPMS). The number of surviving RGCs is then quantified by manual or automated cell counting from microscopic images.[11][22][23][24][25]

eIF2B Loss-of-Function (LOF) Mouse Model

This model recapitulates a chronic state of ISR activation and is used to evaluate the long-term therapeutic effects of this compound.[2][4][26]

Workflow:

Detailed Methodology:

-

Animal Model: Mice with a knock-in mutation in an eIF2B subunit (e.g., Eif2b5R132H/R132H) that reduces eIF2B's GEF activity are used.[4]

-

Treatment: this compound is administered chronically, often mixed in the chow to allow for continuous, non-invasive dosing over several weeks or months.[2]

-

Behavioral Assessment: Motor function is assessed using tests such as the balance beam or rotarod at regular intervals. Body weight is also monitored.[5]

-

Biomarker Analysis: At the end of the study, brain and peripheral tissues are collected to quantify the levels of ISR biomarkers like ATF4 and CHAC1 using techniques such as qPCR or western blotting.[13]

-

Histopathological Analysis: Brain sections are analyzed for neuropathological changes, including myelination status and glial activation (astrogliosis and microgliosis).[27]

ISR Biomarker Quantification in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used in clinical trials to assess the pharmacodynamic effects of this compound in humans.[7]

Workflow:

Detailed Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: Isolated PBMCs may be cultured and stimulated with a stress-inducing agent (e.g., thapsigargin) to activate the ISR ex vivo.[28]

-

RNA and Protein Extraction: Following stimulation (or directly after isolation), cells are lysed, and RNA and protein are extracted using standard commercial kits.

-

Quantification of CHAC1 mRNA: The expression level of CHAC1 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[28]

-